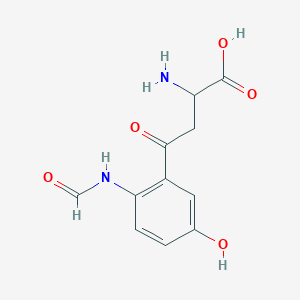
5-Hydroxy-N-formylkynurenine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-N-formylkynurenine belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. 5-Hydroxy-N-formylkynurenine is slightly soluble (in water) and a moderately acidic compound (based on its pKa). 5-Hydroxy-N-formylkynurenine participates in a number of enzymatic reactions. In particular, 5-Hydroxy-N-formylkynurenine can be converted into 5-hydroxykynurenine and formic acid through the action of the enzyme kynurenine formamidase. In addition, 5-Hydroxy-N-formylkynurenine can be biosynthesized from 5-hydroxy-L-tryptophan through the action of the enzyme indoleamine 2, 3-dioxygenase 1. In humans, 5-hydroxy-N-formylkynurenine is involved in the tryptophan metabolism pathway.
5-hydroxy-N-formylkynurenine is a non-proteinogenic alpha-amino acid that is 5-hydroxykynurenine bearing an N-formyl substituent. It has a role as a human metabolite. It derives from a 5-hydroxykynurenine and a N-formylkynurenine.
Applications De Recherche Scientifique
Metabolic Pathways and Enzyme Reactions
5-Hydroxy-N-formylkynurenine is involved in metabolic pathways and enzyme reactions in the brain. The conversion of tryptophan to 5-hydroxy-N-formylkynurenine in the brain involves various enzymes, such as kynurenine pyruvate transaminase and kynurenine formamidase. These enzymes play crucial roles in the metabolism of tryptophan and its derivatives, impacting neurotransmitter synthesis and function (Minatogawa, Noguchi, & Kido, 1974) (Tsuda, Noguchi, & Kido, 1974).
Photo-Oxidation Studies
The compound has been studied for its behavior under photo-oxidation conditions. It breaks down into various products when exposed to sunlight or simulated sunlight, providing insights into the photochemical stability and reactivity of tryptophan derivatives (Pirie & Dilley, 1974).
Analytical Chemistry and Biosensors
5-Hydroxy-N-formylkynurenine plays a role in analytical chemistry, particularly in methods of synthesizing oxidative degradation products of tryptophan. These methods are crucial for producing high-purity compounds used as reference substances in analytical and toxicological investigations (Simat, Meyer, & Steinhart, 1994). Additionally, it is significant in the development of biosensors for detecting DNA modifications, indicating its utility in biotechnological applications (Li et al., 2020).
Interaction with Biological Molecules
Research has explored how 5-Hydroxy-N-formylkynurenine interacts with various biological compounds. For instance, its triplet state reacts with numerous biological molecules, including vitamins and amino acids, making it a significant compound in understanding biochemical interactions and reactions under specific conditions (Pileni, Santus, & Land, 1978).
Studies on DNA Modifications
There are studies examining its role as a rare base in mammalian DNA, suggesting it could be involved in active DNA demethylation and thus have a functional role beyond being a mere intermediate (Bachman et al., 2015).
Propriétés
Nom du produit |
5-Hydroxy-N-formylkynurenine |
|---|---|
Formule moléculaire |
C11H12N2O5 |
Poids moléculaire |
252.22 g/mol |
Nom IUPAC |
2-amino-4-(2-formamido-5-hydroxyphenyl)-4-oxobutanoic acid |
InChI |
InChI=1S/C11H12N2O5/c12-8(11(17)18)4-10(16)7-3-6(15)1-2-9(7)13-5-14/h1-3,5,8,15H,4,12H2,(H,13,14)(H,17,18) |
Clé InChI |
LSTOUSIIVKMJBU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1O)C(=O)CC(C(=O)O)N)NC=O |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



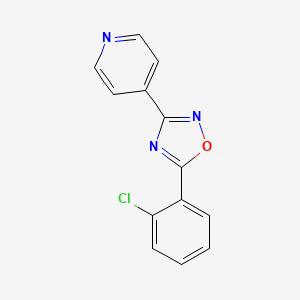
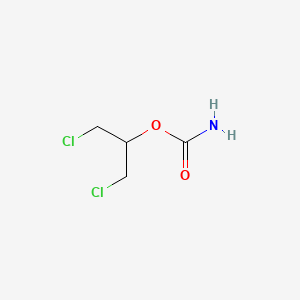
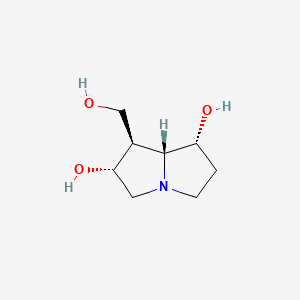
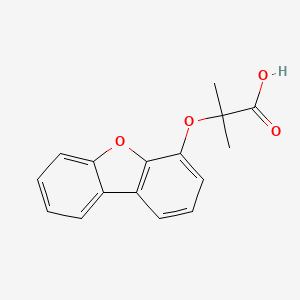
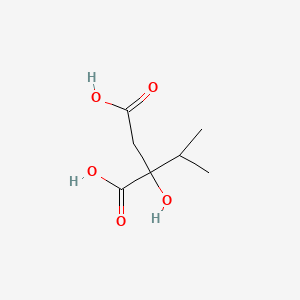
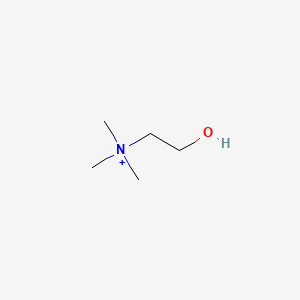


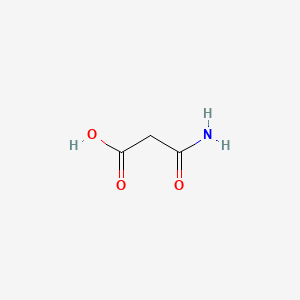
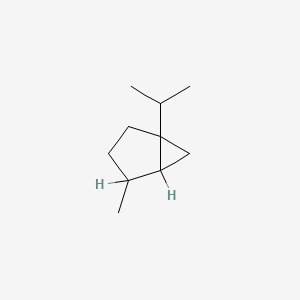
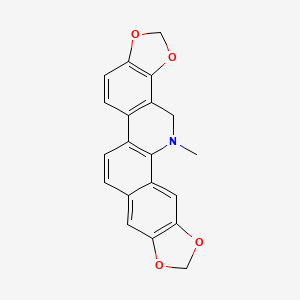
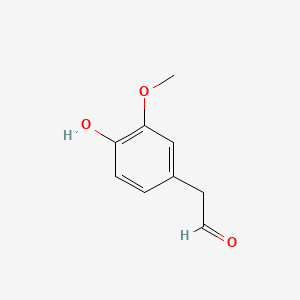
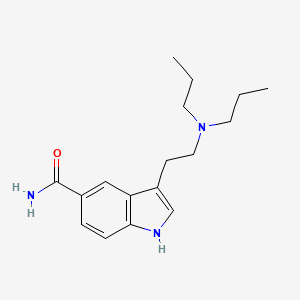
![5,11-Dihydroindolo[3,2-b]carbazole-6-carbaldehyde](/img/structure/B1196274.png)